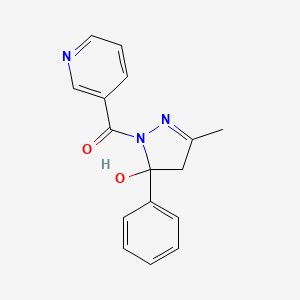
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazolone derivative that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been found to exhibit promising biological activity. In
Scientific Research Applications
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit a wide range of biological activities, making it a valuable compound for scientific research. Some of the most notable applications of this compound include its use as an anti-inflammatory agent, an analgesic, and an antipyretic. Additionally, it has been shown to possess antitumor, anticonvulsant, and antidiabetic properties.
Mechanism of Action
The exact mechanism of action of 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to reduce blood glucose levels in diabetic animals. It has also been found to have anticonvulsant properties and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its well-established biological activity. This compound has been extensively studied and its effects are well-documented. Additionally, it is relatively easy to synthesize in the lab and is readily available.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. While 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to be relatively safe in animal studies, its toxicity in humans is not well understood. Additionally, the compound's mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. Some possible areas of exploration include:
- Further investigation of the compound's mechanism of action, including its effects on COX enzymes and other targets.
- Exploration of the compound's potential as a treatment for cancer, diabetes, and other diseases.
- Investigation of the compound's potential as a cognitive enhancer or neuroprotective agent.
- Development of new synthesis methods for the compound to improve yields and reduce costs.
Conclusion:
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazolone derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, anticonvulsant, and antidiabetic properties. While there are some limitations to using this compound in lab experiments, its well-established biological activity and relative ease of synthesis make it a valuable tool for scientific research. There are many potential future directions for research on this compound, including further investigation of its mechanism of action and exploration of its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been described in the literature. One of the most common methods involves the reaction of 3-pyridinecarboxaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the desired pyrazolone derivative in good yields.
properties
IUPAC Name |
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-10-16(21,14-7-3-2-4-8-14)19(18-12)15(20)13-6-5-9-17-11-13/h2-9,11,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPVOXTWDIQUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

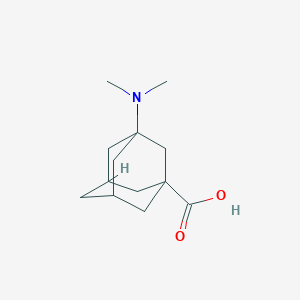
![7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4935492.png)
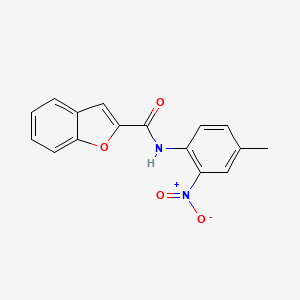
![ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B4935504.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4935507.png)
![2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)
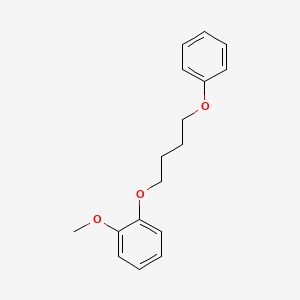
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)
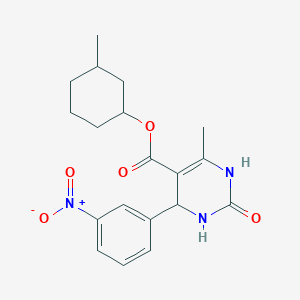
![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)
![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)